3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one
Overview
Description
3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing both oxazole and pyridine moieties. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in medicinal chemistry and beyond.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-[2-(propan-2-ylamino)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)12-6-7-14-10-9(16-11(14)15)4-3-5-13-10/h3-5,8,12H,6-7H2,1-2H3 |
InChI Key |
UMAXCXJAOXNRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCN1C2=C(C=CC=N2)OC1=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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